![molecular formula C7H5ClN4 B1630370 5-(3-chlorophenyl)-1H-tetrazole CAS No. 41421-28-7](/img/structure/B1630370.png)
5-(3-chlorophenyl)-1H-tetrazole
Overview
Description
5-(3-Chlorophenyl)-1H-tetrazole, also known as 5-chloro-1H-tetrazole, is a heterocyclic compound with a five-membered ring containing four nitrogen atoms and one chlorine atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of explosives, pesticides, and other chemicals. Additionally, it has been used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts.
Scientific Research Applications
Structural Analysis and Interaction Studies
5-(3-Chlorophenyl)-1H-Tetrazole and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography. These studies reveal details about the planarity of the tetrazole rings and the conformation of aryl rings. Furthermore, molecular docking studies have been performed to understand the orientation and interaction of these molecules within specific enzyme active sites, particularly their role as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).
Reactivity and Electron Attachment
Research has explored the electron-induced reactivity of this compound, particularly focusing on its dissociative and associative electron attachment processes. Such studies are vital in understanding the molecular structure's influence on reactivity, with implications in fields like material science and chemistry (Luxford et al., 2021).
Synthesis and Drug Design
5-Substituted 1H-Tetrazoles, including this compound, are significant in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are integral components of various clinical drugs, and ongoing research aims to develop more efficient and eco-friendly methods for their synthesis. This has far-reaching implications in drug design and development (Mittal & Awasthi, 2019).
Corrosion Inhibition
This compound has been identified as an effective corrosion inhibitor, particularly for mild steel in industries like oil and natural gas. Its efficacy in inhibiting corrosion has been studied through various methods like potentiodynamic polarization and scanning electron microscopy, offering insights into its potential industrial applications (Kamble & Dubey, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation . They function as nitrile, hydrazone, and protonophore, disrupting the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Related compounds, such as triazoles, are known to have diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
A study on a related compound, 5-(3-chlorophenyl)-4-hexyl-2,4 -dihydro-3h-1,2,4-triazole-3-thione (tp-315), suggests that it has promising pharmacokinetic properties .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities . For instance, a hydrazine-coupled pyrazole derivative displayed superior antipromastigote activity .
Action Environment
It’s worth noting that the biological activity of related compounds, such as triazoles, can be influenced by various factors, including the chemical structure of the compounds .
properties
IUPAC Name |
5-(3-chlorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWPGUJZBDDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901150 | |
Record name | NoName_225 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41421-28-7 | |
Record name | 5-(3-Chlorophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41421-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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